Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
CAS No.: 1419101-34-0
Cat. No.: VC2765331
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate - 1419101-34-0](/images/structure/VC2765331.png)
Specification
CAS No. | 1419101-34-0 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | 3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9? |
Standard InChI Key | NJKNDGQUFLNXNJ-JVHMLUBASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC |
SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is characterized by several key identifiers that facilitate its recognition in chemical databases and literature:
Parameter | Information |
---|---|
CAS Number | 1419101-34-0 |
Molecular Formula | C₁₂H₁₉NO₄ |
Molecular Weight | 241.29 g/mol |
IUPAC Name | 3-(tert-butyl) rel-6-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
MDL Number | MFCD27956883 |
SMILES Notation | [H][C@@]12CN(C(=O)OC(C)(C)C)C[C@]1([H])[C@H]2C(=O)OC |
The compound is also known by several synonyms including "3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate" and "O3-tert-butyl O6-methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate" .
Structural Features
The structural architecture of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate contains several noteworthy features:
-
A bicyclic core containing a fused 3-azabicyclo[3.1.0]hexane system
-
A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
-
A methyl carboxylate ester group at the 6-position
-
The exo-configuration at the 6-position, indicating the carboxylate group projects away from the bicyclic system
The azabicyclo[3.1.0]hexane framework provides a rigid, three-dimensional scaffold that positions functional groups in defined spatial arrangements. This conformational constraint is often advantageous in medicinal chemistry applications, as it can enhance binding specificity to biological targets .
Physical and Chemical Properties
Physical Properties
The physical characteristics of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate have been determined through both experimental measurements and computational predictions:
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Boiling Point | 305.3 ± 35.0 °C | Predicted |
Density | 1.186 ± 0.06 g/cm³ | Predicted |
Purity (Commercial) | 95-97% | Standard |
LogP | Not reported | - |
pKa | -1.69 ± 0.40 | Predicted |
These physical properties indicate that the compound is relatively stable at room temperature and exhibits moderate lipophilicity, which is important for considerations in drug development and formulation .
Chemical Properties
The chemical reactivity of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is largely governed by its functional groups:
-
The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid (exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid)
-
The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions, typically using trifluoroacetic acid or HCl, to reveal the free secondary amine
-
The cyclopropane ring is strained and potentially reactive toward nucleophiles or in ring-opening reactions
-
The nitrogen-containing ring can participate in various transformations typical of secondary amines when the Boc group is removed
These reactive sites make the compound particularly versatile as a synthetic intermediate in multi-step synthetic pathways .
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves either:
-
Cyclopropanation of appropriate pyrrolidine derivatives
-
Construction of the azabicyclic system followed by functionalization
-
Protection-deprotection strategies starting from other azabicyclo[3.1.0]hexane derivatives
One common synthetic route involves:
-
Preparation of a suitably substituted cyclopentene derivative
-
Introduction of the nitrogen atom and formation of the pyrrolidine ring
-
Cyclopropanation to construct the bicyclic system
-
Boc protection of the nitrogen
-
Introduction of the methyl ester functionality at the 6-position
Precursors and Derivatives
Several related compounds serve as either precursors or derivatives in the synthetic pathways involving methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate:
Compound | Relationship | CAS Number |
---|---|---|
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | Hydrolysis product | 927679-54-7 |
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | Deprotected derivative | 1024038-72-9 |
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carbaldehyde | Reduction product | 419572-19-3 |
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol | Reduction product | 419572-18-2 |
These compounds illustrate the versatility of the azabicyclo[3.1.0]hexane scaffold and the various transformations possible with this molecular framework .
Applications in Chemical Research
Pharmaceutical Applications
The azabicyclo[3.1.0]hexane framework, including derivatives such as methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, has demonstrated significant potential in pharmaceutical research. The rigid bicyclic structure provides a well-defined three-dimensional architecture that can enhance binding specificity to biological targets.
Notable pharmaceutical applications include:
-
Development of gyrase inhibitors, such as Trovafloxacin, which incorporates the azabicyclo[3.1.0]hexane moiety
-
Design of topoisomerase inhibitors that prevent bacterial DNA replication
-
Creation of dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes treatment
-
Exploration as scaffolds in various antibacterial and antiprotozoal agents
The 3-azabicyclo[3.1.0]hexane system has been incorporated into compounds exhibiting:
Role as Chemical Intermediates
Methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate serves as a valuable building block in organic synthesis due to its multifunctional nature. It is particularly useful in:
-
Construction of more complex heterocyclic systems
-
Synthesis of spirocyclic compounds through cycloaddition reactions
-
Preparation of highly functionalized pyrrolidine derivatives
-
Development of novel amino acid analogs and peptidomimetics
The compound can be transformed through various synthetic operations, including:
-
Ester hydrolysis to yield the corresponding carboxylic acid
-
Reduction to produce the alcohol derivative
-
Boc deprotection to reveal the free amine functionality
-
Derivatization of the carboxylate group to create amides, esters, and other carbonyl derivatives
Recent Research Developments
Recent studies have explored the application of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate and related compounds in several areas:
-
Development of bis-spirocyclic derivatives through 1,3-dipolar cycloaddition reactions with stable azomethine ylides
-
Investigation of HOMO-LUMO controlled cycloaddition reactions
-
Exploration of stereoselectivity in cyclopropene additions to generate novel azabicyclic architectures
-
Utilization as building blocks in the synthesis of bioactive natural product analogs
These research endeavors highlight the continuing importance of azabicyclo[3.1.0]hexane derivatives in contemporary organic and medicinal chemistry .
Related Compounds and Structural Analogs
The structural diversity within the azabicyclo[3.1.0]hexane family offers numerous variations that complement the properties and applications of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate:
Compound | CAS Number | Distinguishing Features |
---|---|---|
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 419572-18-2 | Hydroxymethyl group at 6-position |
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | - | Aminomethyl group at 6-position |
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | 927679-54-7 | Free carboxylic acid at 6-position |
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride | 1181458-33-2 | Carboxyl group at 1-position |
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | 1024038-72-9 | Unprotected nitrogen as HCl salt |
These structural analogs demonstrate the versatility of the azabicyclo[3.1.0]hexane scaffold and provide researchers with a toolkit of related compounds for exploring structure-activity relationships in various applications .
Supplier | Purity | Quantity | Price Range (USD) |
---|---|---|---|
Matrix Scientific | 95+% | 1g | $594 |
Synthonix | 95+% | 5g | $1350 |
J&W Pharmlab | 97% | 1g | $880 |
These prices reflect the specialized nature of the compound and its importance as a research tool in medicinal chemistry and organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume